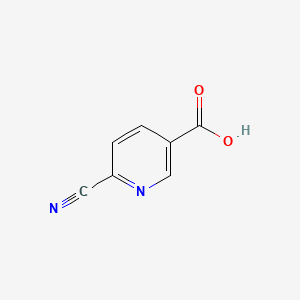

6-Cyanonicotinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSQCDPPJRWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375551 | |

| Record name | 6-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70165-31-0 | |

| Record name | 6-Cyanonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Cyanonicotinic Acid and Analogues

Established Synthetic Pathways for 6-Cyanonicotinic Acid

Key synthetic routes to this compound involve building upon simpler precursors or employing efficient, convergent reaction sequences.

Acid-base reactions are fundamental to the isolation and reactivity of nicotinic acid derivatives. The protonation of the pyridine (B92270) nitrogen atom by inorganic acids such as hydrobromic acid (HBr), nitric acid (HNO₃), and phosphoric acid (H₃PO₄) leads to the formation of stable, crystalline molecular salts. researchgate.net This process is a direct consequence of the basic nature of the nitrogen atom in the pyridine ring.

When a molecule is protonated, it becomes more electron-poor. masterorganicchemistry.com In the case of this compound, the addition of a strong acid results in the formation of a conjugate acid where the pyridine nitrogen bears a positive charge. masterorganicchemistry.com This not only facilitates the formation of salts but can also alter the reactivity of the entire molecule by influencing the electron density of the aromatic ring. masterorganicchemistry.com

A primary method for introducing a cyano group onto an aromatic ring, such as in the conversion from 6-aminonicotinic acid, is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This multi-step process is a cornerstone of aromatic chemistry, allowing for the substitution of an amino group via a diazonium salt intermediate. organic-chemistry.orgbyjus.com

The reaction proceeds via two main stages:

Diazotization : The primary aromatic amine, 6-aminonicotinic acid, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). mnstate.edu This converts the amino group into a diazonium salt (-N₂⁺).

Cyanation : The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. wikipedia.org The copper(I) species catalyzes the displacement of the diazonio group, which is released as nitrogen gas (N₂), with a cyanide nucleophile, yielding the target this compound. wikipedia.orgbyjus.com

This method is highly valued for its ability to create substitution patterns that are not achievable through direct electrophilic aromatic substitution. organic-chemistry.org

Multi-component reactions (MCRs) provide an efficient and atom-economical strategy for the de novo synthesis of highly substituted pyridine rings. bohrium.comacsgcipr.org These reactions combine three or more starting materials in a single pot to form the complex pyridine product, minimizing waste and intermediate isolation steps. bohrium.combenthamscience.com Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses exemplify this approach. acsgcipr.orgnih.gov

The general strategy involves the condensation of simple, readily available precursors, such as aldehydes, amines (or ammonia), and β-dicarbonyl compounds, to construct the pyridine skeleton. acsgcipr.org Organobases are often employed as catalysts to facilitate the key carbon-carbon and carbon-nitrogen bond-forming steps. The use of ionic liquids as both solvent and catalyst has also emerged as a sustainable alternative, often leading to milder reaction conditions and improved yields. benthamscience.com While these are general methods, they can be adapted to produce precursors that can be further elaborated to yield this compound.

| Reaction Type | Typical Components | Key Features |

| Hantzsch Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia (B1221849)/Amine | Forms a dihydropyridine (B1217469) intermediate requiring subsequent oxidation. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated keto compound | Directly yields the aromatic pyridine product. nih.gov |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-diketone, Ammonia/Amine | Directly yields a functionalized pyridine. acsgcipr.org |

Synthesis of Halogenated Analogues

Halogenated nicotinic acids are important intermediates and analogues. For instance, 6-chloronicotinic acid can be synthesized through several routes. One method involves the oxidation of 2-chloro-5-methylpyridine (B98176) using a catalyst like cobalt acetate (B1210297) in a solvent such as chlorobenzene. chemicalbook.com Another established pathway proceeds from isocinchomeronic acid-N-oxide, which reacts with acetic anhydride (B1165640) and triethylamine (B128534) to yield a mixture of 6-chloronicotinic acid and 6-hydroxynotinic acid. prepchem.com

The Sandmeyer reaction is also applicable for the synthesis of halogenated analogues from the corresponding amino precursor. nih.gov By substituting copper(I) cyanide with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), 6-aminonicotinic acid can be converted to 6-chloronicotinic acid or 6-bromonicotinic acid, respectively. wikipedia.orgnih.gov

| Precursor | Reagents | Halogenated Product |

| 2-Chloro-5-methylpyridine | O₂, Cobalt Acetate | 6-Chloronicotinic acid chemicalbook.com |

| Isocinchomeronic acid-N-oxide | Ac₂O, Et₃N | 6-Chloronicotinic acid prepchem.com |

| 6-Aminonicotinic acid | 1. NaNO₂, HCl2. CuCl or CuBr | 6-Chloronicotinic acid or 6-Bromonicotinic acid wikipedia.org |

Strategies for Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modification. nih.gov Common derivatization strategies focus on converting the acid into esters, amides, or other related functional groups.

One of the most fundamental reactions is Fischer esterification , where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the corresponding ester. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is an equilibrium-driven process favored by using the alcohol as the solvent. masterorganicchemistry.com

For more sensitive substrates or when using less reactive alcohols, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride . chemistrysteps.com Treatment with thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the -OH group with a chlorine atom. libretexts.org This highly electrophilic acid chloride can then readily react with a wide range of nucleophiles, including alcohols (to form esters) and amines (to form amides), under milder conditions. libretexts.orgchemistrysteps.com

Another approach involves the Sₙ2 reaction of a carboxylate salt. libretexts.org The carboxylic acid is first deprotonated with a base (e.g., sodium carbonate) to form a nucleophilic carboxylate anion, which can then be reacted with a primary alkyl halide to generate the ester. libretexts.orggoogle.com

| Reaction Type | Reagents | Product |

| Fischer Esterification | R-OH, H⁺ catalyst | Ester |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

| Amide Formation | Acid Chloride, R₂NH | Amide |

| Sₙ2 Esterification | 1. Base (e.g., Na₂CO₃)2. R-X (alkyl halide) | Ester |

Strategies for Derivatization at the Cyano Group

The cyano group on the pyridine ring also offers opportunities for synthetic modification. A significant and widely used transformation is the conversion of the nitrile into a tetrazole ring. This is achieved through a [2+3] cycloaddition reaction with an azide (B81097) source. nih.gov

The reaction typically involves heating the nitrile with sodium azide (NaN₃). organic-chemistry.org The process can be facilitated by the addition of catalysts, such as zinc salts (e.g., ZnCl₂), or by using organotin azides. organic-chemistry.orggoogle.com The resulting 5-substituted-1H-tetrazole is a common bioisostere for a carboxylic acid group in medicinal chemistry. Density functional theory calculations suggest the mechanism involves a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. nih.gov

| Reagents | Conditions | Product |

| NaN₃, Triethylamine hydrochloride | High Temperature (e.g., in 1-methylpyrrolidin-2-one) | Tetrazole |

| NaN₃, ZnCl₂ | Isopropanol or other alcohol solvents | Tetrazole organic-chemistry.org |

| Trialkyltin chloride, NaN₃ | Toluene, optional phase transfer catalyst | Tetrazole google.com |

Stereoselective and Regioselective Synthesis Approaches for this compound and Analogues

The synthesis of specifically substituted pyridine derivatives such as this compound presents a significant challenge due to the inherent reactivity patterns of the pyridine ring. Achieving substitution at the C6 position, ortho to the nitrogen and meta to the carboxylic acid, requires carefully designed regioselective strategies. Furthermore, the introduction of chirality, rendering the synthesis stereoselective, is crucial for the development of advanced analogues with specific biological activities. This section details the methodologies that address these challenges, focusing on achieving high regioselectivity and stereocontrol in the synthesis of this compound and its related compounds.

Regioselective Synthesis Approaches

The electronic nature of the pyridine ring, with its electron-deficient character, typically directs nucleophilic attack to the C2, C4, and C6 positions. However, achieving selectivity for the C6 position in the presence of a C3-substituent like a carboxylic acid group requires overcoming the directing effects of this substituent and the inherent reactivity of the other positions.

One promising strategy for regioselective cyanation involves the direct C-H functionalization of the pyridine ring. While challenging, this approach avoids the need for pre-functionalized starting materials. Methodologies are being developed that utilize transition-metal catalysis or photochemical activation to achieve site-selective cyanation. The choice of ligands and reaction conditions is critical in directing the cyano group to the desired C6 position.

Another approach involves the dearomatization of the pyridine ring, followed by regioselective functionalization and subsequent re-aromatization. This strategy allows for greater control over the position of substitution. For example, the formation of dihydropyridine intermediates can facilitate the introduction of a cyano group at a specific position before the aromaticity is restored.

The table below summarizes key findings in the regioselective functionalization of pyridine derivatives, highlighting approaches that could be adapted for the synthesis of this compound.

| Substrate Type | Reagents and Conditions | Position of Functionalization | Yield (%) | Reference |

| Nicotinate Esters | Allylic Sulfones, Photoredox Catalyst | C6 | Good | acs.org |

| 3-Substituted Pyridines | Aryl Halides, Pd Catalyst | C4 | High | nih.gov |

| Nicotinic Acid | Allylic C-H donors, Photochemical Organocatalyst | C6 | Good | acs.org |

Stereoselective Synthesis Approaches

Stereoselectivity in the context of this compound synthesis primarily relates to the creation of chiral analogues or the use of chiral precursors where stereocenters are introduced in a controlled manner. Since this compound itself is achiral, stereoselective methods are employed to synthesize derivatives with chiral substituents or to prepare saturated precursors like substituted piperidines, which are then aromatized.

One of the most effective methods for introducing chirality is through asymmetric catalysis. Chiral catalysts, often based on transition metals complexed with chiral ligands, can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. For example, the asymmetric dearomatization of activated pyridines using a combination of chemical synthesis and biocatalysis has emerged as a powerful tool for producing substituted piperidines with high stereochemical purity. nih.gov These chiral piperidines can then serve as versatile intermediates for the synthesis of more complex molecules.

The stereocontrolled synthesis of 2,5,6-trisubstituted piperidines has been achieved through a sequence involving an aza-Achmatowicz oxidation, conjugate addition, and subsequent nucleophilic addition to an N-sulfonyliminium ion. acs.org The steric bulk of a tosyl group can direct the incoming nucleophile to attack from the less hindered face, resulting in the formation of cis-substituted products with high diastereoselectivity. acs.org Such strategies could be adapted to introduce a cyano group or a precursor at the C6 position of a piperidine (B6355638) ring destined to become a this compound analogue.

Chemo-enzymatic methods offer another avenue for stereoselective synthesis. The use of enzymes, such as ene-reductases and amine oxidases, in cascade reactions can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This approach has been successfully applied to the synthesis of chiral pharmaceutical intermediates. nih.gov

The following table presents examples of stereoselective syntheses of substituted piperidines and related N-heterocycles, illustrating the principles that can be applied to the synthesis of chiral analogues of this compound.

| Starting Material | Key Reaction | Catalyst/Auxiliary | Stereochemical Outcome | Product Type | Reference |

| Activated Pyridines | Chemo-enzymatic dearomatization | Ene-reductase/Amine oxidase | High enantioselectivity | Chiral Piperidines | nih.gov |

| Furyl Benzenesulfonamide | Aza-Achmatowicz/Conjugate addition | Tosyl group | High diastereoselectivity (cis) | 2,5,6-Trisubstituted Piperidines | acs.org |

| N-substituted Tetrahydropyridines | One-pot amine oxidase/ene imine reductase cascade | Biocatalysts | Stereo-defined | 3- and 3,4-Substituted Piperidines | nih.gov |

Chemical Transformations and Reactivity of 6 Cyanonicotinic Acid

Nitrile-Aminothiol (NAT) Click Chemistry with 6-Cyanonicotinic Acid Derivatives

The condensation reaction between cyanopyridines and 1,2-aminothiols is a powerful bioorthogonal "click" reaction that proceeds under biocompatible conditions. researchgate.netanu.edu.au Derivatives of this compound, featuring an electrophilic nitrile group on the pyridine (B92270) ring, are prime candidates for this type of transformation. The reaction is particularly notable for its selectivity and efficiency in aqueous environments, making it suitable for applications in chemical biology, such as protein labeling and peptide macrocyclization. researchgate.netnih.gov

The general mechanism involves the nucleophilic attack of the thiol group on the nitrile carbon, followed by an intramolecular cyclization with the adjacent amino group. This process results in the formation of a stable thiazoline (B8809763) ring. nih.gov

In an intermolecular context, a derivative of this compound can react with a separate molecule containing a 1,2-aminothiol moiety, such as a peptide or protein bearing an N-terminal cysteine. The reaction proceeds through a key thioimidate intermediate formed by the addition of the thiol to the nitrile. nih.gov This is followed by an intramolecular condensation with the amine, leading to a 2-aminothiazolidine intermediate. The final step involves the irreversible elimination of ammonia (B1221849) to yield the stable thiazoline product. nih.gov This strategy is widely used for site-specific protein labeling. nih.gov

For intramolecular cyclization, a molecule must be synthesized to contain both the this compound core and a 1,2-aminothiol group, typically separated by a linker. Upon bringing the reactive groups into proximity, the same nitrile-aminothiol condensation occurs, resulting in the formation of a cyclic product. This approach is a valuable strategy for creating macrocyclic peptide structures, which are of significant interest in drug discovery due to their conformational rigidity and enhanced biological activity. researchgate.net The efficiency of the cyclization can be influenced by the length and nature of the linker connecting the two reactive moieties.

The unique chemical environment of an N-terminal cysteine, with its vicinal amino and thiol groups, makes it an ideal target for reaction with cyanopyridine derivatives like this compound. researchgate.netanu.edu.au The reaction is highly selective for the N-terminus, as the α-amino group is crucial for the cyclization step that forms the stable thiazoline ring. nih.gov This selectivity allows for precise modification of proteins and peptides at a specific site, even in the presence of other internal cysteine residues. rsc.org The reactivity can be influenced by the pH and the electronic properties of the cyanopyridine derivative. The reaction with N-terminal cysteines is particularly advantageous because it proceeds efficiently under mild, physiological conditions (e.g., pH 7.4). rsc.org

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, primarily through nucleophilic acyl substitution. jackwestin.comkhanacademy.org This allows for the synthesis of a range of carboxylic acid derivatives.

Key reactions include:

Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), this compound can be converted to its corresponding ester. libretexts.orglibretexts.org This reaction is reversible and can be driven to completion by removing the water formed. libretexts.org

Amide Formation: Direct reaction with an amine is often inefficient because the basic amine deprotonates the carboxylic acid. libretexts.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are typically used. The DCC activates the carboxylic acid, forming a good leaving group that is subsequently displaced by the amine to form the amide. khanacademy.org

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 6-cyanonicotinoyl chloride. libretexts.org This acid chloride is a valuable intermediate that can readily react with various nucleophiles (alcohols, amines, etc.) to form esters and amides, often more efficiently than the parent carboxylic acid. khanacademy.orgualberta.ca

| Reactant | Reagent(s) | Product | Derivative Class |

| Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄) | 6-Cyano-nicotinate ester | Ester |

| Amine (R'-NH₂) | Coupling Agent (e.g., DCC) | 6-Cyano-nicotinamide | Amide |

| Thionyl Chloride (SOCl₂) | None | 6-Cyanonicotinoyl chloride | Acid Halide |

Transformations of the Pyridine Core

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. While the ring is generally resistant to electrophilic substitution, it can undergo transformations. Nicotine, another pyridine-containing compound, can be oxidized at the pyrrolidine (B122466) ring to form cotinine. electronicsandbooks.com Similarly, the pyridine ring of nicotinic acid isomers can be subject to oxidation under strong conditions. researchgate.net Specific transformations for the this compound core itself have been explored, including reactions that modify the substituents. For instance, derivatives like 3-cyano-6-phenylpyridine-2-one undergo various chemical transformations. researchgate.net Further modifications could potentially include nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitrile and carboxyl groups, or reduction of the pyridine ring under specific catalytic conditions.

Investigations of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively documented in the provided sources. However, kinetic analyses of related compounds offer insights into the expected reactivity. For example, the kinetics of the oxidation of nicotinic acid and isonicotinic acid by permanganate (B83412) in an acidic medium have been thoroughly investigated. researchgate.net These studies reveal complex rate laws dependent on pH, with reactivity influenced by the protonation states of the pyridine nitrogen and the carboxylic acid group. researchgate.net

For the Nitrile-Aminothiol click reaction, kinetic studies on similar systems provide valuable benchmarks. The reaction of formyl benzenoboronic acids with N-terminal cysteines, which also involves the formation of a five-membered ring, exhibits rapid second-order kinetics, with rate constants around 2.38 × 10² M⁻¹ s⁻¹ under physiological conditions. rsc.org It is expected that the reaction of this compound derivatives with N-terminal cysteines would also exhibit favorable kinetics, a hallmark of click chemistry reactions.

Applications in Advanced Organic Synthesis

6-Cyanonicotinic Acid as a Synthetic Building Block for Heterocyclic Systems

The strategic placement of the cyano and carboxylic acid groups on the pyridine (B92270) ring makes this compound an ideal precursor for the synthesis of a variety of fused and substituted heterocyclic systems. The nitrile group can undergo a wide array of transformations, including hydrolysis, reduction, and cycloaddition reactions, while the carboxylic acid moiety provides a handle for amidation, esterification, and other condensation reactions. This dual reactivity has been exploited to construct pharmacologically relevant scaffolds such as pyridopyrimidines.

For instance, the reaction of this compound with amidines or guanidines can lead to the formation of pyridopyrimidinone derivatives. These reactions typically proceed through an initial condensation involving the carboxylic acid, followed by an intramolecular cyclization onto the cyano group. The specific reaction conditions and the nature of the reactants can be tailored to achieve a variety of substitution patterns on the resulting heterocyclic core.

| Reactant | Product | Reaction Type |

| Guanidine | 2-Amino-pyrido[2,3-d]pyrimidin-4(3H)-one | Condensation/Intramolecular Cyclization |

| Acetamidine | 2-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one | Condensation/Intramolecular Cyclization |

| Benzamidine | 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one | Condensation/Intramolecular Cyclization |

Role in the Synthesis of Complex Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a crucial starting material for the assembly of more complex and elaborate molecular architectures. The functional groups of this compound can be sequentially or orthogonally manipulated to introduce additional complexity and build larger molecular frameworks.

One notable application is in the synthesis of macrocycles. The carboxylic acid can be coupled with a long-chain diamine, and subsequent transformations of the cyano group can be used to close the macrocyclic ring. This strategy allows for the creation of novel host-guest systems and molecules with unique three-dimensional structures.

Furthermore, the pyridine nitrogen in the this compound scaffold can be quaternized or oxidized, providing additional points for diversification and the construction of polycyclic systems. These transformations can significantly alter the electronic properties and reactivity of the molecule, enabling further synthetic elaborations.

Development of Novel Synthetic Reagents Incorporating the this compound Moiety

The inherent reactivity of this compound has inspired the development of novel synthetic reagents that incorporate its structural motif. By modifying the carboxylic acid or the cyano group, chemists can create specialized reagents for specific synthetic transformations.

For example, conversion of the carboxylic acid to an acid chloride or an activated ester transforms the this compound into an effective acylating agent. This reagent can be used to introduce the 6-cyanopyridinoyl group into various molecules, thereby imparting the unique electronic and steric properties of this moiety.

Similarly, the cyano group can be converted into other functional groups, such as a tetrazole or an amidine, to create novel ligands for metal catalysis or building blocks for supramolecular chemistry. The development of these specialized reagents expands the synthetic utility of this compound beyond its direct use as a precursor.

Contributions to Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. This compound, with its multiple reactive sites, is an excellent candidate for participation in such reactions.

While specific, well-documented examples of this compound in classic named MCRs like the Ugi or Passerini reactions are not extensively reported in readily available literature, its structural features suggest significant potential. For instance, in a hypothetical Ugi-type reaction, the carboxylic acid function of this compound could serve as the acid component. This would lead to the formation of α-acylamino amide products bearing the 6-cyanopyridine scaffold, a structural motif of interest in medicinal chemistry.

The general mechanism of an Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

| Component | Role |

| Aldehyde/Ketone | Electrophilic carbonyl component |

| Amine | Nucleophilic amine component |

| This compound | Carboxylic acid component |

| Isocyanide | Isocyanide component |

The resulting product from such a reaction would incorporate the this compound moiety, providing a rapid route to complex and functionally diverse molecules. The exploration of this compound in various MCRs represents a promising area for future research, with the potential to unlock novel chemical space and streamline the synthesis of complex molecular targets.

Role in Medicinal Chemistry and Chemical Biology

Design and Synthesis of 6-Cyanonicotinic Acid Conjugates for Biological Applications

The design and synthesis of conjugates involving this compound are aimed at combining its inherent properties with those of other molecules, such as peptides, polymers, or therapeutic agents, to create novel entities with enhanced biological functions. The synthetic route to this compound itself can be achieved from oxonicotinic acid N-oxide, sodium cyanide, triethylamine (B128534), and trimethylchlorosilane in a dimethylformamide solution chemicalbook.com.

While specific examples of this compound conjugates are not extensively documented in publicly available literature, the general principles of bioconjugation can be applied to its structure. The carboxylic acid group is a prime site for modification, readily forming stable amide bonds with amine-containing molecules through standard peptide coupling reactions. This approach is fundamental in creating bioconjugates. For instance, nicotinic acid and its derivatives have been conjugated to various scaffolds to explore their therapeutic potential mdpi.comnih.gov.

The synthesis of novel nicotinic acid derivatives often involves the initial formation of a nicotinic acid hydrazide, which can then be reacted with various aldehydes or isatins to produce a range of compounds with potential antitubercular activity mdpi.com. This highlights a common strategy where the carboxylic acid is activated or converted to a more reactive intermediate to facilitate conjugation.

A general workflow for the design and synthesis of this compound conjugates is presented in the table below, based on established bioconjugation techniques researchgate.net.

| Step | Description | Key Reagents/Techniques | Potential Biomolecule |

| 1. Activation of Carboxylic Acid | The carboxylic acid group of this compound is activated to form a more reactive species. | EDC/NHS, HOBt, or conversion to an acid chloride. | N/A |

| 2. Coupling Reaction | The activated this compound is reacted with a biomolecule containing a primary amine. | Amine-containing peptides, proteins, or small molecule drugs. | Peptides, antibodies, amino-functionalized linkers. |

| 3. Purification | The resulting conjugate is purified to remove unreacted starting materials and byproducts. | High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC). | N/A |

| 4. Characterization | The structure and purity of the conjugate are confirmed. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | N/A |

This strategic approach allows for the modular assembly of complex biomolecules where the this compound core can serve as a central scaffold or a functional building block.

Functionalization for Bioorthogonal Labeling Schemes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes chemicalbook.com. The functional groups on this compound, particularly the carboxylic acid, provide an anchor point for the attachment of bioorthogonal handles, such as azides, alkynes, or tetrazines. These functionalized derivatives can then be used to label biomolecules in complex biological environments.

Tetrazine Ligation: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions nih.govresearchgate.net. A this compound derivative could be functionalized with a tetrazine moiety, typically by forming an amide bond between the carboxylic acid and an amine-functionalized tetrazine. This would create a probe that can rapidly and specifically react with a biomolecule that has been metabolically or genetically labeled with a strained dienophile like trans-cyclooctene (B1233481) (TCO) nih.govresearchgate.net.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another widely used bioorthogonal reaction that forms a stable triazole linkage . This compound can be functionalized with either an azide (B81097) or an alkyne. For example, the carboxylic acid can be coupled to an amino-alkyne or an amino-azide linker. The resulting functionalized molecule can then be "clicked" onto a complementary modified biomolecule. This strategy has been widely used for labeling proteins, nucleic acids, and other biological molecules nih.govmdpi.com.

The table below outlines potential strategies for functionalizing this compound for these bioorthogonal labeling schemes.

| Bioorthogonal Reaction | Functional Group to Introduce | Potential Reagent for Functionalization | Resulting Probe |

| Tetrazine Ligation | Tetrazine | Amino-functionalized tetrazine | 6-cyanonicotinoyl-tetrazine conjugate |

| Click Chemistry (CuAAC) | Alkyne | Propargylamine | N-propargyl-6-cyanonicotinamide |

| Click Chemistry (CuAAC) | Azide | Azidoethylamine | N-(2-azidoethyl)-6-cyanonicotinamide |

These functionalized this compound derivatives would serve as valuable tools for chemical biologists to track, visualize, and manipulate biomolecules in living systems.

Investigation of Analogue Activities in Biological Systems

A common strategy in medicinal chemistry is to synthesize and evaluate a series of analogues of a lead compound to establish structure-activity relationships (SAR) doi.orgmdpi.com. This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

Studies on nicotinic acid derivatives have revealed a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects nih.govnih.govnih.gov. For example, a study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs demonstrated their vasorelaxant and antioxidant properties mdpi.com. The study found that the carboxylic acid derivative was the most potent vasorelaxant and antioxidant among the tested analogues.

The table below summarizes the findings from a study on thionicotinic acid derivatives, illustrating the impact of modifying the group at the 3-position of the pyridine (B92270) ring on vasorelaxant and antioxidant activity mdpi.com.

| Compound | R-Group at Position 3 | Rmax (%) for Vasorelaxation | ED50 (nM) for Vasorelaxation | DPPH Radical Scavenging (%) |

| 6 | -COOH | 78.7 | 21.3 | 33.20 |

| 7 | -CONH₂ | 77.7 | N/A | 0.57 |

| 8 | -CN | 71.6 | N/A | 0.30 |

These results clearly indicate that the carboxylic acid functionality is crucial for the observed biological activities in this series of compounds. Similar SAR studies on analogues of this compound would be valuable in elucidating the roles of the cyano and carboxylic acid groups in potential biological interactions.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism of action for many therapeutic drugs nih.govdrugbank.com. The pyridine ring of this compound is a structural motif found in many enzyme inhibitors. For example, nicotinic acid and nicotinamide (B372718) have been shown to inhibit human P450 enzymes nih.gov.

A recent study explored a library of nicotinic acid derivatives with modifications at the 6-position as potential inhibitors of α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes nih.gov. Several compounds demonstrated micromolar inhibition and operated through a noncompetitive inhibition mechanism. This suggests that the nicotinic acid scaffold is a promising starting point for the development of novel enzyme inhibitors.

The general approach to enzyme inhibition studies involves:

Selection of Target Enzyme: Based on a therapeutic need or a hypothesis about the compound's mechanism of action.

In Vitro Inhibition Assays: The compound is tested against the purified enzyme to determine its inhibitory potency, often expressed as an IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ (the inhibition constant).

Mechanism of Inhibition Studies: Experiments are conducted to determine if the inhibition is competitive, noncompetitive, uncompetitive, or mixed.

Selectivity Profiling: The compound is tested against a panel of related enzymes to assess its selectivity.

Given the structural similarities to known enzyme inhibitors, this compound and its derivatives are plausible candidates for enzyme inhibition studies against a variety of targets.

Applications in Protein and Peptide Synthesis

Following a comprehensive review of scientific literature and chemical databases, there is currently no documented evidence to suggest that this compound has established applications in the field of protein and peptide synthesis. Searches for its use as a coupling reagent, an amino acid activating agent, or in chemical ligation and bioconjugation methodologies did not yield any specific research findings or established protocols. The field of peptide synthesis relies on a well-characterized set of reagents and techniques, and this compound does not appear to be a recognized component of this toolbox. Therefore, a detailed discussion or data presentation on its role in this specific application cannot be provided based on the available scientific information.

Catalytic Aspects in the Synthesis and Reactions of 6 Cyanonicotinic Acid

Organobase Catalysis in the Synthesis of 6-Cyanonicotinic Acid Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful tool for the synthesis and modification of functionalized molecules. While direct organobase-catalyzed synthesis of the this compound core is not extensively documented, organocatalytic principles are highly relevant for the creation of its derivatives, particularly through the activation of the carboxylic acid moiety.

Brønsted acid and base catalysts are instrumental in reactions such as esterification and amidation. For instance, chiral organocatalysts can be employed for the atroposelective coupling of carboxylic acids with amines or alcohols. thieme-connect.de This methodology could be applied to this compound to produce a variety of axially chiral amides and esters, which are valuable in medicinal chemistry and materials science.

The introduction of the cyano group onto the pyridine (B92270) ring, a key step in forming the parent molecule, often involves base-mediated rather than purely catalytic processes. One-pot protocols have been developed for the C-H cyanation of N-containing heterocycles. nih.gov These methods typically involve the activation of the pyridine ring with an electrophile, followed by the nucleophilic attack of a cyanide source, and a subsequent base-mediated elimination. nih.gov While the base is often used in stoichiometric amounts, its role is critical for the final elimination step that regenerates the aromatic system.

The table below summarizes representative organocatalytic reactions applicable to the functional groups found in this compound.

| Reaction Type | Catalyst Type | Functional Group Targeted | Potential Product |

| Atroposelective Amidation | Chiral Brønsted Acid | Carboxylic Acid | Axially Chiral Amide |

| Atroposelective Esterification | Chiral Brønsted Acid | Carboxylic Acid | Axially Chiral Ester |

| Base-Mediated Cyanation | Stoichiometric Base | Pyridine Ring C-H | Cyanopyridine Derivative |

Supramolecular Catalysis in Related Systems

Supramolecular catalysis utilizes the principles of molecular recognition and host-guest chemistry to accelerate and control chemical reactions within the confined environment of a molecular host. This field is inspired by enzymes, which use non-covalent interactions to bind substrates and stabilize reaction transition states. researchgate.net While specific applications to this compound are still emerging, the principles can be readily applied to related systems.

A supramolecular catalyst, such as a cyclophane, cyclodextrin, or a self-assembled cage, could be designed to selectively bind this compound or its precursors. By encapsulating the substrate, the host can achieve catalysis through several mechanisms:

Stabilizing the Transition State: The host's interior can provide an environment that is electronically and sterically complementary to the transition state of a reaction, thereby lowering the activation energy. researchgate.netbeilstein-journals.org For the hydrolysis of the nitrile group to an amide or carboxylic acid, a host could stabilize the charged tetrahedral intermediate.

Orienting Reactants: For bimolecular reactions, the host can co-encapsulate two reactants in a specific orientation that is optimal for the reaction, increasing the effective concentration and pre-organizing the system for the chemical transformation. researchgate.net

Altering Reactivity: The microenvironment within the host cavity can be significantly different from the bulk solution (e.g., lower polarity), which can alter the intrinsic reactivity of the encapsulated guest molecule.

The ability of cyanopyridines to form predictable supramolecular structures is demonstrated in their use as building blocks for cocrystals with dicarboxylic acids. d-nb.inforesearchgate.net These structures are held together by robust and reliable non-covalent interactions, such as hydrogen bonds between the pyridine nitrogen and the carboxylic acid protons. d-nb.inforesearchgate.net This inherent ability to participate in specific intermolecular interactions makes cyanonicotinic acids promising candidates for recognition and catalysis by synthetic host molecules.

Enzyme Catalysis in Related Nicotinic Acid Metabolism

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical synthesis. openbiotechnologyjournal.com In the context of nicotinic acid and its derivatives, enzyme catalysis is particularly well-established for the transformation of nitrile groups. The enzymatic hydrolysis of nitriles can proceed via two main pathways:

Nitrilase Pathway: A nitrilase (EC 3.5.5.1) directly converts a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. nih.govresearchgate.net

Nitrile Hydratase/Amidase Pathway: A nitrile hydratase (EC 4.2.1.84) first hydrates the nitrile to an amide, which is then hydrolyzed to the carboxylic acid by an amidase (EC 3.5.1.4). nih.govresearchgate.net

The biocatalytic production of nicotinic acid from 3-cyanopyridine (B1664610) is a prime example of the industrial success of this approach. nih.govd-nb.info The process, commercialized by Lonza, originally utilized the nitrilase from the bacterium Rhodococcus rhodochrous J1, which achieved a 100% yield in the conversion. openbiotechnologyjournal.com This reaction is a close analogue to the potential hydrolysis of the nitrile group in this compound. The use of whole-cell biocatalysts is often preferred as it avoids the need for costly enzyme purification and can improve operational stability. journals.co.za

Research continues to identify and engineer more robust and efficient nitrilases for industrial applications. The table below highlights several microbial sources of nitrilases that have been investigated for their ability to hydrolyze aromatic nitriles.

| Microbial Source | Substrate Example | Product | Significance |

| Rhodococcus rhodochrous J1 | 3-Cyanopyridine | Nicotinic Acid | First commercialized nitrilase for nicotinic acid production. openbiotechnologyjournal.com |

| Cryptococcus sp. UFMG-Y28 | Benzonitrile | Benzoic Acid | Induced nitrilase system. |

| E. oligosperma R1 | Hydroxynitriles | Hydroxycarboxylic Acids | Shows stability and efficiency under acidic conditions. |

| Alcaligenes faecalis ATCC 8750 | Various Nitriles | Carboxylic Acids | Used as a control strain in screening for nitrile biocatalysts. journals.co.za |

Future Prospects for Catalytic Applications in this compound Chemistry

The field of catalysis is continuously evolving, and emerging technologies hold significant promise for the future synthesis and functionalization of this compound. Several key areas represent promising future directions.

One of the most dynamic areas is C-H bond functionalization . Transition-metal catalysis has enabled the direct installation of various functional groups onto pyridine rings, bypassing the need for pre-functionalized substrates. beilstein-journals.org Future research could develop catalytic systems capable of selectively functionalizing the C-2, C-4, or C-5 positions of the this compound ring, providing rapid access to a diverse library of novel derivatives. nih.gov Strategies involving dearomatization of the pyridine ring are also emerging as a powerful method for achieving challenging meta-selective functionalization. nih.govresearchgate.net

Photoredox and electrocatalysis offer alternative activation modes that operate under mild conditions. rowan.edunih.gov These methods could be employed for novel transformations of this compound, such as radical additions, cross-coupling reactions, or decarboxylative functionalizations, potentially with unique selectivity profiles compared to traditional thermal methods.

In biocatalysis , the advent of directed evolution and metabolic engineering will continue to push the boundaries of what is possible. d-nb.info Future work could focus on engineering nitrilases with tailored substrate specificity to efficiently hydrolyze the nitrile in this compound or developing enzymes that can catalyze other transformations on the molecule, such as selective reductions or hydroxylations.

Finally, the integration of different catalytic modes, such as combining biocatalysis with organocatalysis or photoredox catalysis, in catalytic cascades will enable the construction of complex molecules from simple precursors in a more streamlined and efficient manner. mdpi.com Such strategies could be applied to develop novel, one-pot syntheses of complex this compound derivatives for pharmaceutical and material science applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The traditional synthesis of 6-cyanonicotinic acid often involves multi-step processes that may utilize hazardous reagents, such as sodium cyanide, starting from precursors like nicotinic acid N-oxide. chemicalbook.com Future research is increasingly focused on developing more efficient, safer, and environmentally benign synthetic strategies.

Key emerging methodologies include:

Catalytic C-H Cyanation: Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical route. researchgate.net Research into regioselective C-H cyanation of the pyridine (B92270) ring, potentially using transition metal catalysts, could provide a direct pathway to this compound from more accessible precursors, minimizing steps and waste. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and scalability. Developing a flow-based synthesis for this compound could mitigate the risks associated with handling toxic cyanating agents and allow for safer, on-demand production.

Biocatalytic Approaches: The use of enzymes in synthesis is a cornerstone of green chemistry. Future methodologies could explore the use of nitrile-metabolizing enzymes, such as nitrilases, which can convert a nitrile group to a carboxylic acid or vice-versa under mild, aqueous conditions. nih.gov An innovative route could involve the enzymatic conversion of a dinitrile precursor or the selective enzymatic modification of a related pyridine derivative. nih.gov

A comparison of a known synthetic precursor route with potential novel approaches is detailed in the table below.

| Method | Precursor | Key Reagents | Potential Advantages of Novel Routes |

| Known Method | Nicotinic acid N-oxide | Sodium cyanide, Trimethylchlorosilane | N/A |

| Future: C-H Cyanation | Nicotinic acid | Transition metal catalyst, Non-toxic cyanide source | Fewer steps, higher atom economy |

| Future: Biocatalysis | 6-formylnicotinic acid | Aldoxime dehydratase | Cyanide-free, mild aqueous conditions, high selectivity nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

While this compound is noted for its use in medicine, its full biological potential and specific molecular targets remain largely untapped. fishersci.ca The broader family of nicotinic acid derivatives has demonstrated a wide spectrum of bioactivities, including anti-inflammatory, antibacterial, and antitubercular effects, suggesting fertile ground for future investigation. nih.govchemistryjournal.netdrugs.com

Emerging research directions include:

Enzyme Inhibition Screening: The rigid, functionalized structure of this compound makes it an attractive candidate for an enzyme inhibitor. nih.gov High-throughput screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes like monoamine oxidase, could uncover novel biological targets. nih.gov For instance, given that some nicotinic acid derivatives show anti-inflammatory properties by inhibiting COX-2, this compound could be investigated as a potential inhibitor in this pathway. nih.gov

Antimicrobial Drug Development: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal agents. Nicotinic acid hydrazides and related 1,3,4-oxadiazole (B1194373) derivatives have shown promising activity against resistant bacterial strains like MRSA. nih.gov this compound could serve as a key building block for creating new libraries of compounds to be tested against a wide range of pathogenic microbes.

Repurposing as a Molecular Scaffold: The compound can be used as a starting scaffold for the synthesis of more complex molecules. Its derivatives could be designed to target specific biological pathways implicated in diseases ranging from neurodegenerative disorders to cancer, areas where other heterocyclic compounds have shown promise. researchgate.netmdpi.com

| Potential Therapeutic Area | Rationale Based on Nicotinic Acid Derivatives | Potential Molecular Targets |

| Anti-inflammatory | Demonstrated activity of derivatives against inflammatory markers. nih.gov | Cyclooxygenase (COX) enzymes, Interleukins (e.g., IL-6), TNF-α. nih.gov |

| Antibacterial | Activity of derivatives against Gram-positive bacteria, including MRSA. nih.gov | Bacterial peptide synthesis, cell wall synthesis enzymes. drugs.comnih.gov |

| Antitubercular | Known efficacy of isonicotinic acid derivatives against Mycobacterium tuberculosis. | Mycolic acid synthesis pathways. |

Advanced Materials Science Applications

The bifunctional nature of this compound, possessing both a carboxylate group for metal coordination and a cyano group for further interaction or functionalization, makes it an ideal candidate as an organic linker in the construction of advanced materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. musechem.commdpi.comyoutube.com The geometry and dual functionality of this compound could be leveraged to build novel MOFs with unique topologies and properties. Analogous structures using substituted nicotinic acids, such as 6-fluoronicotinate and 6-chloronicotinate, have already been successfully synthesized into coordination polymers, demonstrating the viability of this approach. nih.govnih.gov The cyano group could either remain free within the pores to enhance selectivity for specific gases (like CO2) or act as an additional coordination site to create higher-dimensional, more complex frameworks. nih.gov

Coordination Polymers: Beyond porous MOFs, this compound can be used to synthesize one- or two-dimensional coordination polymers with interesting optical, electronic, or magnetic properties. rsc.orgresearchgate.net The interplay between the metal center and the electronic properties of the cyanopyridine ligand could lead to materials suitable for sensing or optoelectronic applications.

Functionalized Surfaces: The molecule could be used to functionalize surfaces, with the carboxylic acid anchoring it to a substrate and the exposed nitrile group available for subsequent chemical modification, creating tailored surface chemistries for chromatography or catalysis.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new drugs are discovered and designed. nih.govspringernature.com this compound is well-suited to benefit from these computational approaches.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large databases of known active molecules. mdpi.com These models can then generate novel molecular structures based on the this compound scaffold, optimized for desired properties like high binding affinity to a specific biological target and low predicted toxicity. mdpi.com

Virtual Screening and Property Prediction: ML algorithms can be used to build predictive models for the biological activity and pharmacokinetic properties (absorption, distribution, metabolism, excretion) of virtual libraries of this compound derivatives. This allows researchers to screen millions of potential compounds in silico and prioritize a smaller, more promising set for actual synthesis and laboratory testing, dramatically saving time and resources. nih.gov

Computer-Aided Synthesis Planning (CASP): AI tools can analyze the structure of a complex this compound derivative and propose the most efficient synthetic routes. nih.gov This can help chemists overcome synthetic challenges and identify more cost-effective and sustainable pathways for producing novel compounds.

Environmental and Green Chemistry Perspectives in Synthesis

Future development of this compound synthesis must prioritize sustainability. This involves adhering to the principles of green chemistry to reduce environmental impact and improve safety. nih.gov

Atom Economy and Waste Reduction: Novel synthetic routes, such as direct C-H activation, are being explored to maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. researchgate.net Traditional methods for producing nicotinic acid often involve harsh oxidizing agents and produce significant waste streams, a problem that next-generation syntheses aim to solve. nih.gov

Safer Reagents and Solvents: A primary goal is to replace highly toxic reagents like sodium cyanide. chemicalbook.com Emerging alternatives include less hazardous cyanide sources like acetone (B3395972) cyanohydrin or metal-free cyanating agents. researchgate.netorganic-chemistry.org Furthermore, biocatalytic routes that use enzymes like aldoxime dehydratase can introduce nitrile groups without using any form of cyanide, operating in water under mild conditions. nih.gov The development of processes that utilize greener solvents like water or supercritical fluids instead of volatile organic compounds is also a key research area. nih.gov

Renewable Feedstocks: Long-term research may focus on synthesizing the pyridine ring itself from biomass-derived starting materials. While challenging, this would represent a significant step towards a fully sustainable production pipeline for this compound and other valuable pyridine derivatives. Research into producing cyanide from renewable sources, such as cassava, also presents an intriguing, albeit complex, avenue for greening the entire supply chain. mdpi.com

Q & A

Q. What are the standard methods for synthesizing 6-Cyanonicotinic acid, and how can purity be validated?

Methodological Answer:

- Synthesis Protocol :

- Starting Materials : Use pyridine derivatives (e.g., 3-cyanopyridine) and carboxylation agents (e.g., KMnO₄ under acidic conditions) .

- Reaction Optimization : Adjust temperature (e.g., 80–100°C), solvent (acetic acid/water mix), and reaction time (6–12 hours) to maximize yield .

- Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Purity Validation :

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Keep in airtight containers at room temperature (20–25°C), protected from moisture and light to prevent decomposition .

- Handling Precautions :

- Use gloves and lab coats to avoid skin contact.

- Work under fume hoods to minimize inhalation risks (general safety protocols for nitrile-containing compounds) .

- Stability Testing : Periodically analyze via TLC or FTIR to detect degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced Research Questions

Q. What experimental approaches can elucidate substituent effects on this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Variable Selection : Systematically vary substituents (e.g., electron-withdrawing groups at the 2-position) and measure reaction kinetics .

- Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Spectroscopic Monitoring : Use in situ IR or UV-Vis to track intermediate formation (e.g., Pd complexes in Suzuki-Miyaura couplings).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and substituent electronic effects .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- Systematic Review :

- Replication Studies :

Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- Ligand Design :

- Catalytic Testing :

Q. How can computational models predict the solubility and bioavailability of this compound in pharmaceutical studies?

Methodological Answer:

- Solubility Prediction :

- Bioavailability Assessment :

Q. What methodologies are recommended for detecting trace impurities in this compound batches?

Methodological Answer:

- Analytical Workflow :

- Method Validation :

How should researchers formulate hypothesis-driven questions for studying this compound’s biological activity?

Methodological Answer:

- PICOT Framework :

- FINER Criteria : Ensure hypotheses are Feasible, Novel, Ethical, and Relevant to disease models (e.g., oxidative stress pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.